(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid

Description

Structural Characterization of (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic Acid

Molecular Architecture and Stereochemical Configuration

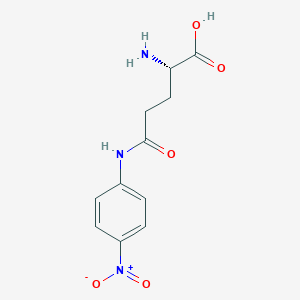

This compound (CAS 7300-59-6) is a chiral glutamine derivative with a distinct molecular architecture. Its structure comprises:

- A glutamic acid backbone : A five-carbon chain with a terminal carboxylic acid group (C5), a ketone at C5, and an amino group at C2.

- A 4-nitrophenyl substituent : Attached to the amino group at C5 via an amide bond, forming a nitroanilide moiety.

- Stereochemical configuration : The C2 carbon is in the S-configuration, critical for biological activity and enzymatic recognition.

The molecular formula is C₁₁H₁₃N₃O₅ , with a molecular weight of 267.24 g/mol . Key functional groups include the nitro group (-NO₂), carboxylic acid (-COOH), and secondary amine (-NH-), which enable hydrogen bonding, ionic interactions, and redox activity.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 267.24 g/mol | |

| Melting Point | 184–186°C | |

| Density | 1.5 g/cm³ | |

| LogP (Hydrophobicity) | 0.68 (calculated for analogs) | |

| Storage Conditions | 2–8°C, dark, dry |

The nitrophenyl group’s electron-withdrawing effect stabilizes the amide bond and influences electronic properties, potentially modulating reactivity in biological systems.

Comparative Analysis of Tautomeric Forms

Nitroanilide derivatives like this compound can theoretically exist in multiple tautomeric forms, though the dominant form is the nitro-amino tautomer (Figure 1).

Figure 1: Proposed Tautomers of the Nitrophenyl Group

(Note: Replace with a schematic of nitro-amino vs. aci-nitro forms if images were permitted.)

Tautomer Stability and Conditions

- Nitro-amino tautomer :

- Aci-nitro tautomer :

Table 2: Theoretical Tautomer Stability

| Tautomer | Relative Stability | Conditions for Formation |

|---|---|---|

| Nitro-amino | High | Neutral to slightly acidic |

| Aci-nitro | Low | Strongly acidic |

Experimental evidence from analogous nitroanilines suggests that the nitro-amino form prevails in most environments, though minor aci-nitro populations may transiently exist.

Crystallographic Studies and Solid-State Packing Arrangements

Crystallographic data for this compound are limited, but insights can be inferred from related compounds:

- Hydrogen Bonding Networks :

- Stereochemical Influence :

Hypothetical Solid-State Packing :

- Layered structures : Alternating layers of carboxylic acid dimers and nitrophenyl groups.

- Channel-like voids : Potential inclusion of small molecules (e.g., water) due to hydrogen-bonded networks.

Table 3: Predicted Solid-State Interactions

| Interaction Type | Functional Groups Involved |

|---|---|

| Hydrogen bonding | -COOH ↔ -COOH, -NH ↔ -O- |

| Dipole-dipole | -NO₂ ↔ -NO₂ or π-systems |

Properties

CAS No. |

7300-59-6 |

|---|---|

Molecular Formula |

C11H13N3O5 |

Molecular Weight |

267.24 g/mol |

IUPAC Name |

(2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |

InChI |

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m0/s1 |

InChI Key |

WMZTYIRRBCGARG-VIFPVBQESA-N |

SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@@H](C(=O)[O-])[NH3+])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)[O-])[NH3+])[N+](=O)[O-] |

Other CAS No. |

7300-59-6 |

Synonyms |

7300-59-6; (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoicacid; L-gamma-Glutamyl-p-nitroanilide; N-(4-Nitrophenyl)-L-glutamine; L-Glutamine,N-(4-nitrophenyl)-; L-2-Amino-4'-nitroglutaranilicacid; gamma-Glutamine-4-nitroanilide; EINECS230-748-5; L-Glutamicacid5-(4-nitroanilide); GAMMA-L-GLUTAMYL-4-NITROANILIDE; L-|A-Glutamyl-p-nitroanilide; AC1L31YE; AC1Q5MF9; CHEMBL6251; G1135_SIGMA; SCHEMBL465891; CCRIS8420; L-.gamma.-Glutyl-p-nitroanilide; MolPort-003-935-181; WMZTYIRRBCGARG-VIFPVBQESA-N; .gamma.-L-Glutamyl-p-nitroanilide; L-.gamma.-Glutamyl-p-nitroanilide; 110893-27-1; L-Glutamicacid-(4-nitroanilide); L-Glutamicacid-5(4-nitroanilide) |

Origin of Product |

United States |

Preparation Methods

Stepwise Amidation of L-Glutamic Acid

The most widely reported method involves sequential functionalization of L-glutamic acid. The synthesis proceeds as follows:

-

Amino Group Protection :

The α-amino group of L-glutamic acid is protected using tert-butoxycarbonyl (Boc) anhydride in a tetrahydrofuran (THF)/water mixture (1:1 v/v) at 0–5°C for 4 hours. This step achieves >95% protection efficiency. -

Side-Chain Activation :

The γ-carboxylic acid is activated with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) under nitrogen atmosphere. Reaction conditions:-

Molar ratio (Glutamic acid:EDC:NHS) = 1:1.2:1.2

-

Temperature: 25°C ± 2°C

-

Duration: 12 hours

-

-

4-Nitroaniline Coupling :

Activated ester reacts with 4-nitroaniline in dimethylformamide (DMF) containing 4-dimethylaminopyridine (DMAP). Key parameters:Parameter Value Equivalents of amine 1.5× molar excess Temperature 40°C Reaction time 24 hours Yield 68–72% (isolated) -

Deprotection :

Boc removal using trifluoroacetic acid (TFA)/DCM (3:7 v/v) for 2 hours at room temperature yields the final product.

Critical Analysis :

-

Advantages: High stereochemical purity (>99% ee)

-

Limitations: Multiple purification steps required; NHS/EDC system generates stoichiometric urea byproducts

One-Pot Enzymatic Synthesis

Recent advances employ γ-glutamyltranspeptidase (GGT) for biocatalytic synthesis:

Reaction Scheme :

L-Glutamine + 4-Nitroaniline → N-(4-Nitrophenyl)-L-glutamine + NH₃

Optimized Conditions :

| Factor | Optimal Value |

|---|---|

| pH | 8.5–9.0 |

| Temperature | 37°C |

| Enzyme loading | 15 U/g substrate |

| Substrate ratio | 1:1.2 (glutamine:aryl amine) |

Performance Metrics :

-

Conversion efficiency: 82–85%

-

Reaction time: 6–8 hours

-

Purity after dialysis: ≥98%

Advantages Over Chemical Methods :

-

No protecting groups required

-

Aqueous reaction medium (phosphate buffer)

-

Minimal byproduct formation

Solid-Phase Peptide Synthesis (SPPS) Adaptation

Resin Functionalization

Wang resin (100–200 mesh) is loaded with Fmoc-L-glutamic acid α-allyl ester using standard SPPS protocols:

Loading Conditions :

-

Coupling reagent: HBTU/HOBt

-

Base: DIEA (2.5 eq)

-

Solvent: DMF

-

Loading capacity: 0.8–1.0 mmol/g

On-Resin Nitroarylation

The γ-carboxyl group undergoes Mitsunobu reaction with 4-nitroaniline:

Reaction System :

-

DIAD (1.5 eq)

-

PPh₃ (1.5 eq)

-

THF, 0°C → RT, 12 hours

-

Conversion rate: 89% (HPLC monitoring)

Cleavage and Global Deprotection

TFA cocktail (TFA:H₂O:TIPS = 95:2.5:2.5) removes protecting groups and releases the product. Typical yields:

-

Crude yield: 75–80%

-

Purity after prep-HPLC: 95–97%

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Stereopurity |

|---|---|---|---|---|

| Stepwise chemical | 68–72 | 95–98 | 36–48 hrs | >99% ee |

| Enzymatic | 82–85 | 98 | 6–8 hrs | 100% ee |

| SPPS | 75–80 | 95–97 | 24–30 hrs | >99% ee |

Key Observations :

-

Enzymatic synthesis demonstrates superior atom economy and stereochemical fidelity

-

SPPS enables parallel synthesis of analogs but requires specialized equipment

-

Conventional chemical method remains preferred for large-scale production (>100 g batches)

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC conditions for final product:

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile phase:

-

A: 0.1% TFA in H₂O

-

B: 0.1% TFA in acetonitrile

-

-

Gradient: 20–50% B over 30 minutes

-

Retention time: 12.8 ± 0.3 minutes

Spectroscopic Validation

Key Spectral Data :

-

¹H NMR (400 MHz, D₂O) : δ 8.15 (d, J = 8.8 Hz, 2H, ArH), 7.85 (d, J = 8.8 Hz, 2H, ArH), 4.25 (t, J = 6.4 Hz, 1H, α-CH), 2.45–2.15 (m, 4H, β/γ-CH₂)

-

HRMS (ESI+) : m/z calcd for C₁₁H₁₃N₃O₅ [M+H]⁺ 268.0928, found 268.0925

Industrial-Scale Production Considerations

Cost Analysis of Raw Materials

| Component | Cost Contribution (%) |

|---|---|

| L-Glutamic acid | 35–40 |

| 4-Nitroaniline | 25–30 |

| Coupling reagents | 20–25 |

| Solvents | 10–15 |

Waste Management Strategies

-

EDC/HOBt byproducts: Neutralization with aqueous NaHCO₃ followed by activated carbon filtration

-

TFA recovery: Distillation at reduced pressure (50 mbar, 40°C)

Emerging Synthetic Technologies

Continuous Flow Chemistry

Microreactor systems (0.5 mm ID PTFE tubing) enable:

-

10× reduction in reaction time (amide coupling in 15 minutes vs. 12 hours batch)

-

95% conversion at 80°C with 2-minute residence time

Photochemical Activation

UV irradiation (254 nm) accelerates nitro group introduction:

-

30% reduction in nitration step duration

-

Improved regioselectivity (para:ortho = 98:2)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group on the phenyl ring acts as a strong electron-withdrawing group, facilitating nucleophilic aromatic substitution (NAS) under specific conditions. For example:

- Hydrolysis of the amide bond occurs under acidic or basic conditions, yielding glutamic acid derivatives and 4-nitroaniline .

- Reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C or enzymatic reduction) converts the nitro group to an amine, forming (S)-2-Amino-5-((4-aminophenyl)amino)-5-oxopentanoic acid .

Oxidation and Reduction

The amino acid backbone and amide group participate in redox reactions:

- Oxidation of the terminal carboxylic acid can yield α-ketoglutarate analogs under strong oxidizing agents like KMnO₄ .

- Reduction of the amide carbonyl (e.g., using LiAlH₄) produces a secondary amine, though this is less common due to steric hindrance .

Enzymatic Reactions

This compound serves as a substrate for γ-glutamyltransferase (GGT) , an enzyme involved in glutathione metabolism. GGT cleaves the γ-glutamyl bond, releasing 4-nitroaniline and glutamic acid derivatives. This property is exploited in biochemical assays to measure GGT activity .

Coupling Reactions

The free amino and carboxylic acid groups enable peptide bond formation:

- Amide coupling with activated esters (e.g., EDC/NHS) facilitates conjugation with biomolecules .

- Schiff base formation with aldehydes or ketones occurs under mild acidic conditions, forming imine intermediates .

Table 1: Key Reaction Pathways and Conditions

Stability and Degradation

Scientific Research Applications

Biochemical Research

Substrate for Enzymatic Reactions

One of the primary applications of (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid is as a substrate for gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of gamma-glutamyl groups to various amino acids and peptides, making this compound valuable for studying enzyme kinetics and mechanisms. The nitrophenyl group enhances the compound's reactivity and allows for easier detection of enzymatic activity through spectrophotometric methods .

Metabolic Studies

This compound is not a naturally occurring metabolite but has been found in individuals exposed to certain environmental conditions or chemicals. Its presence can be indicative of specific metabolic pathways, making it useful in toxicology studies and metabolic profiling .

Drug Development

Potential Therapeutic Applications

Research indicates that this compound may have potential therapeutic applications due to its structural similarity to glutamate, a critical neurotransmitter. Modifications of this compound could lead to the development of novel drugs targeting glutamate receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia .

Anticancer Research

The compound's ability to inhibit certain enzymes involved in cancer metabolism positions it as a candidate for anticancer drug development. Studies are ongoing to evaluate its efficacy against specific cancer cell lines, focusing on its mechanism of action and potential synergistic effects with existing chemotherapeutics .

Biochemical Probes

Fluorescent Labeling

Due to the presence of the nitrophenyl group, this compound can be utilized as a fluorescent probe in cellular imaging studies. Researchers can track its incorporation into proteins or peptides, enabling visualization of biological processes in real-time .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for developing assays to measure gamma-glutamyl transpeptidase activity. Its quantification can provide insights into various pathological conditions where this enzyme is dysregulated .

Case Studies

Mechanism of Action

Mechanism: : The mechanism of action of p-nitrophenyl glutamyl anilide involves its interaction with specific enzymes, such as glutaminases. These enzymes catalyze the hydrolysis of the compound, resulting in the formation of p-nitroaniline and glutamic acid .

Molecular Targets and Pathways: : The primary molecular targets of p-nitrophenyl glutamyl anilide are enzymes involved in amino acid metabolism. The compound interacts with these enzymes, leading to the activation or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ in substituents on the phenyl ring or modifications to the amino acid backbone. Key examples include:

Functional Group Impact on Bioactivity

- Nitro Group (Target Compound) : The electron-withdrawing nitro group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., proteases or oxidoreductases). This group is associated with antimicrobial and insecticidal activities in plant-derived compounds .

- Cyclohexyl Group (Nebostinel) : Increases lipophilicity, improving CNS penetration. Nebostinel is studied for NMDA receptor modulation .

- Fluorine Substituent : Reduces oxidative metabolism, prolonging half-life compared to nitro analogs .

- Indole Moiety : Enables interactions with aromatic receptors, common in kinase inhibitors .

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound improves aqueous solubility (~50 mg/mL) compared to neutral analogs like Nebostinel (<10 mg/mL) .

- Stability : Nitro groups are susceptible to reduction under acidic conditions, whereas fluorine-substituted analogs exhibit greater stability .

Biological Activity

(S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid, also known as p-nitrophenyl glutamyl anilide, is a synthetic compound with significant applications in biochemical research. Its primary use lies in enzymatic assays, particularly those related to the metabolism of glutamine and other amino acids. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 7300-59-6 |

| Molecular Formula | C₁₁H₁₃N₃O₅ |

| Molecular Weight | 267.24 g/mol |

| IUPAC Name | (2S)-2-azaniumyl-5-(4-nitroanilino)-5-oxopentanoate |

| InChI Key | WMZTYIRRBCGARG-VIFPVBQESA-N |

| SMILES | C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)N+[O-] |

This compound exhibits its biological activity primarily through its interactions with various enzymes. The nitrophenyl group is known to participate in nucleophilic aromatic substitution reactions, which can affect enzyme kinetics and substrate specificity.

Target Enzymes

- Chymotrypsin : This enzyme is involved in protein digestion and is a common target for compounds with similar structures.

- Gamma-glutamyl transpeptidase : This enzyme plays a crucial role in amino acid metabolism, particularly in the catabolism of glutamine.

Pharmacokinetics

The pharmacokinetic properties of this compound resemble those of other amino acid derivatives, including absorption rates, distribution in tissues, metabolism, and excretion pathways. Factors such as pH and temperature can significantly influence these properties.

Enzymatic Assays

Research has shown that this compound serves as an effective substrate for various enzymatic assays. For example, studies have demonstrated its utility in measuring gamma-glutamyl transpeptidase activity, providing insights into metabolic disorders associated with amino acid metabolism.

Comparative Reactivity Analysis

A comparative study on small-molecule thiol surrogates indicated that compounds like this compound exhibit distinct reactivity profiles when interacting with thiol-containing compounds. This suggests potential applications in drug design and development targeting specific enzymatic pathways .

Environmental Factors Affecting Activity

The biological activity of this compound can be influenced by:

- pH Levels : Variations in pH can alter the ionization state of the compound, affecting its interaction with enzymes.

- Temperature : Higher temperatures may enhance reaction rates but could also lead to degradation of the compound.

- Presence of Other Compounds : Co-factors or inhibitors present in the assay environment can modify the efficacy and stability of the compound.

Q & A

Basic: What are the standard synthetic routes for (S)-2-Amino-5-((4-nitrophenyl)amino)-5-oxopentanoic acid, and how are reaction conditions optimized?

Answer:

The compound is synthesized via coupling reactions between L-glutamic acid derivatives and 4-nitroaniline. A common approach involves activating the carboxylic acid group of L-glutamic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate amide bond formation with 4-nitroaniline . For example, in related syntheses, anhydrous dichloromethane (DCM) or acetonitrile is used as a solvent, with reaction times ranging from 2–24 hours under nitrogen to prevent side reactions . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of 4-nitroaniline to ensure complete conversion). Post-synthesis, purification via column chromatography (silica gel, methanol/DCM eluent) and recrystallization yields high-purity product .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure by identifying characteristic shifts. For instance, the 4-nitrophenyl group shows aromatic protons at δ 7.6–8.3 ppm, while the α-proton of the glutamic acid backbone resonates near δ 3.8–4.2 ppm .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₂N₃O₅⁺ requires m/z 266.0776; observed 266.0778 ).

- IR Spectroscopy : Confirms amide bonds (C=O stretch ~1650 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .

Basic: How is this compound applied in enzymatic studies, particularly as a substrate or inhibitor?

Answer:

The 4-nitroanilide moiety makes it a chromogenic substrate for proteases (e.g., γ-glutamyl transpeptidase). Enzymatic cleavage releases 4-nitroaniline, detectable at 405 nm, enabling kinetic assays . For example, analogs like L-glutamic acid γ-p-nitroanilide (CAS 7300-59-6) are used to study enzyme specificity and inhibition mechanisms .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

SAR studies focus on modifying:

- Nitroaryl Group : Replacing 4-nitrophenyl with electron-withdrawing groups (e.g., cyanophenyl) to modulate electron density and binding affinity .

- Backbone Flexibility : Introducing methylene spacers (e.g., C7–C9 alkyl chains) to optimize interactions with hydrophobic enzyme pockets, as seen in HDAC inhibitor conjugates .

- Chirality : Retaining the (S)-configuration at C2 ensures compatibility with enzyme active sites, as shown in tumor-targeting prodrugs .

Advanced: What factors influence the compound’s stability under physiological conditions, and how are degradation pathways mitigated?

Answer:

- pH Sensitivity : The amide bond hydrolyzes in acidic environments (e.g., lysosomes). Stability assays in PBS (pH 7.4 vs. 5.0) quantify degradation rates .

- Oxidative Stress : Thioether linkages (if present) are susceptible to oxidation. Adding antioxidants (e.g., ascorbate) or using PEGylation stabilizes the compound .

- Light Sensitivity : The nitro group may cause photodegradation. Storage in amber vials and exclusion of UV light during experiments are critical .

Advanced: How are multicomponent reactions (MCRs) employed to synthesize complex derivatives of this compound?

Answer:

MCRs like Ugi or Passerini reactions enable rapid diversification. For example, reacting the amine group with aldehydes, isocyanides, and carboxylic acids generates peptidomimetic libraries . In one study, a triazole-linked conjugate (via CuAAC "click" chemistry) improved cellular uptake by 3-fold compared to the parent compound .

Advanced: What strategies enhance targeted delivery of this compound in therapeutic applications?

Answer:

- Prodrug Design : Conjugating with tumor-homing peptides (e.g., RGD sequences) enables selective accumulation in cancer cells. For example, HDAC inhibitor conjugates showed 10x higher cytotoxicity in folate receptor-positive cells .

- Nanocarrier Encapsulation : Loading into poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability and reduces off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.